molecular formula C18H24N4O4S B2432977 4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797720-52-5

4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2432977
M. Wt: 392.47
InChI Key: XXYVEKKUYBKTRP-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a particular context, such as in a biological or industrial process.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated promising applications in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for effective PDT. Their photophysical and photochemical properties make them potential candidates as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Antimicrobial and Anticancer Activity

Another study focused on synthesizing novel thiourea derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their antimycobacterial activity, with some derivatives showing significant activity against Mycobacterium tuberculosis. The structure-activity relationship analysis suggested that certain moieties contributed to the compounds' potency, offering a promising direction for developing new antituberculosis agents (Ghorab et al., 2017).

Antifungal and Antibacterial Agents

Compounds with the benzenesulfonamide moiety have also been explored for their potential as antifungal and antibacterial agents. For instance, azetidin-2-ones derivatives were synthesized and tested for antifungal activity, showing effectiveness against Aspergillus species. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Gupta & Halve, 2015).

Carbonic Anhydrase Inhibitor for Therapeutic Applications

A study on Schiff bases derived from sulfa drugs and their Pd(II), Cu(II) complexes revealed significant inhibitory activity on carbonic anhydrase enzymes, which play a role in various physiological functions. These complexes showed higher enzyme inhibition potency than the ligands alone, indicating their potential as therapeutic agents for diseases where carbonic anhydrase activity is implicated (Alyar et al., 2018).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-methoxy-2,3-dimethyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-13-14(2)17(5-4-16(13)25-3)27(23,24)20-12-15-6-7-19-18(21-15)22-8-10-26-11-9-22/h4-7,20H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYVEKKUYBKTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

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